3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
Overview
Description
3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been shown to exhibit nanomolar activity against ck1γ and ck1ε .
Mode of Action
It is suggested that the chiral moiety of similar compounds influences kinase inhibition .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Pharmacokinetics
The compound’s molecular weight is 25168 , which may influence its bioavailability.
Result of Action
It is known that fluorine-containing compounds have unique effects on the biological activities and physical properties of compounds .
Action Environment
It is known that the development of fluorinated organic chemicals is an increasingly important research topic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride typically involves the following steps:
Formation of the Trifluoromethylated Phenyl Intermediate:
Coupling with Pyrrolidine: The trifluoromethylated phenyl intermediate is then coupled with pyrrolidine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: The compound is used in the development of agrochemicals and materials science, where its unique chemical properties are leveraged to enhance product performance.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)Phenylpiperazine: Similar structure but with a piperazine ring instead of pyrrolidine.
3-(Trifluoromethyl)Phenylpyridine: Contains a pyridine ring instead of pyrrolidine.
Uniqueness
3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is unique due to the presence of both the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-4-2-1-3-9(10)8-5-6-15-7-8;/h1-4,8,15H,5-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMRSONLHAUTJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095545-09-7 | |
Record name | 3-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.